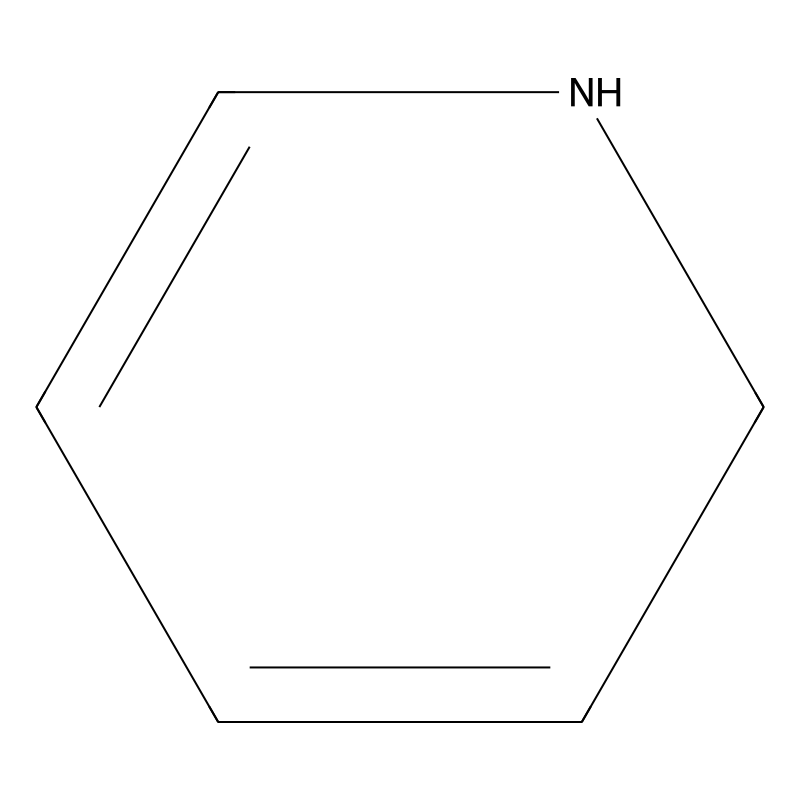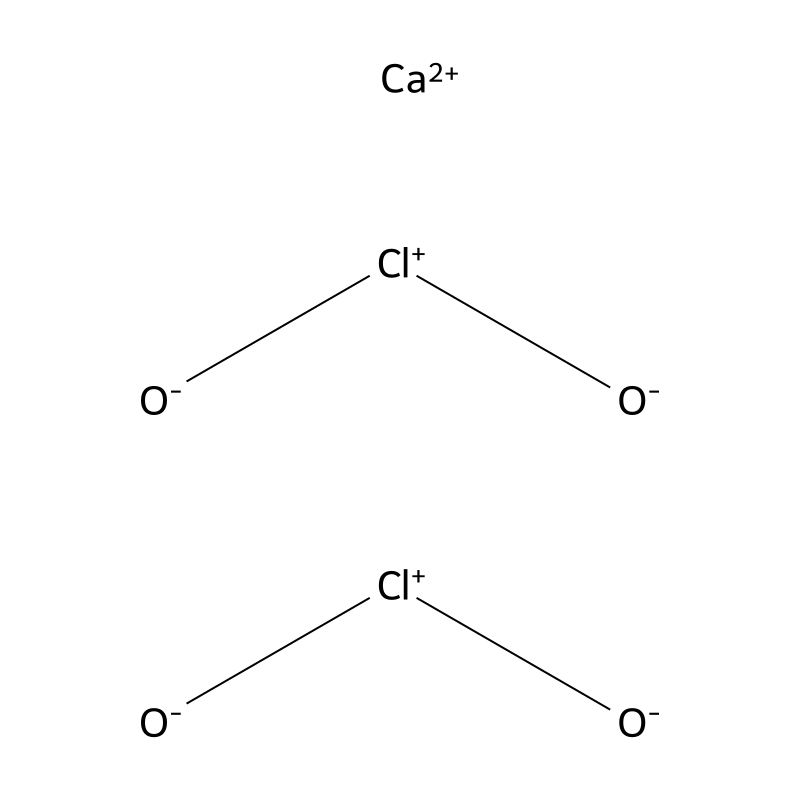SKLB1002

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Application in Cancer Therapy
Specific Scientific Field: Cancer Therapy and Oncology
Summary of the Application: SKLB1002 is a potent inhibitor of VEGF Receptor 2 signaling, which has been applied in cancer treatment . It inhibits angiogenesis (the formation of new blood vessels), which is a critical process in the growth and spread of cancer .
Methods of Application or Experimental Procedures: In the research, a restricted de novo design method was adopted to design VEGFR2 inhibitors . The most potent compound, SKLB1002, was selected and its inhibitory effects on human umbilical vein endothelial cells (HUVEC) were analyzed in vitro . Tumor xenografts in zebrafish and athymic mice were used to examine the in vivo activity of SKLB1002 .
Results or Outcomes: SKLB1002 significantly inhibited HUVEC proliferation, migration, invasion, and tube formation . It also inhibited VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src . In vivo experiments showed that SKLB1002 remarkably blocked the formation of intersegmental vessels in zebrafish embryos and inhibited a new microvasculature in zebrafish embryos induced by inoculated tumor cells . Administration of 100 mg/kg/d SKLB1002 reached more than 60% inhibition against human tumor xenografts in athymic mice .
Application in Ocular Angiogenesis
Specific Scientific Field: Ophthalmology
Summary of the Application: SKLB1002 has been found to inhibit endothelial angiogenic function in vitro and ocular angiogenesis in vivo . Ocular angiogenesis is a major cause of severe vision loss, which can affect several parts of the eye, including the retina, choroid, and cornea .
Methods of Application or Experimental Procedures: The study investigated the effects of SKLB1002 administration on ocular angiogenesis . An alkali-burn corneal model was used to examine the effects of SKLB1002 on new corneal blood vessels . The effects of SKLB1002 on endothelial cell proliferation, migration, and tube formation were also studied in vitro .
Results or Outcomes: It significantly decreased the mean length and number of new corneal blood vessels in the alkali-burn corneal model . SKLB1002 also significantly reduced endothelial cell proliferation, migration, and tube formation in vitro . It inhibited endothelial angiogenic functions by blocking the phosphorylation of ERK1/2, JNK, and p38 .
Synergic Antitumor Effect with Hyperthermia
Summary of the Application: The combination of SKLB1002 with hyperthermia has been found to have a synergistic antitumor effect . This combination therapy has been shown to inhibit angiogenesis, promote cancer cell apoptosis, and prevent tumor metastasis .
Methods of Application or Experimental Procedures: In the study, the synergetic inhibitory action of SKLB1002 combined with hyperthermia on human umbilical vein endothelial cells (HUVEC), murine mammary cancer 4T1, and murine colon carcinoma CT26 was analyzed in vitro . In vivo, 4T1 and CT26 implantation in BALB/c mice were used to examine the activity of the combination therapy .
Results or Outcomes: The combination therapy significantly inhibited cell proliferation of HUVEC, 4T1, and CT26 in vitro . In vivo, it remarkably inhibited tumor growth and prolonged life span . The combination therapy reached 61% inhibition index of tumor growth against CT26 and 51% against 4T1 . It also reduced angiogenesis, increased tumor apoptosis and necrosis, and efficiently prevented tumor from metastasizing to lung . Importantly, it had no toxicity to main organs including heart, liver, spleen, lung, and kidney .
SKLB1002 is a small molecule compound derived from quinazoline, recognized for its potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. This compound specifically targets the tyrosine kinase activity of VEGFR2, which plays a crucial role in angiogenesis—the process of new blood vessel formation. By inhibiting VEGF-induced phosphorylation of VEGFR2 and downstream protein kinases, SKLB1002 demonstrates significant potential as an anti-cancer therapeutic agent, particularly in the context of ocular angiogenesis and other related disorders .
The biological activity of SKLB1002 has been extensively studied, particularly regarding its effects on human umbilical vein endothelial cells (HUVECs). It has been shown to significantly reduce HUVEC proliferation, migration, invasion, and tube formation capabilities. These actions suggest that SKLB1002 effectively disrupts the angiogenic cascade by targeting key cellular functions necessary for blood vessel formation . Additionally, its application in ocular models indicates a promising role in treating conditions characterized by pathological angiogenesis .
The synthesis of SKLB1002 involves several steps typical for quinazoline derivatives. While specific synthetic pathways are not detailed in the search results, compounds like SKLB1002 are generally synthesized through reactions that modify quinazoline structures to enhance their biological activity. This may include thioether formation or other functional group modifications that improve potency and specificity against VEGFR2 .
SKLB1002 is primarily explored for its applications in cancer therapy due to its ability to inhibit angiogenesis. Its potential extends to treating ocular diseases characterized by excessive neovascularization, such as diabetic retinopathy and age-related macular degeneration. The use of SKLB1002 in eyedrop formulations is particularly noteworthy, as it allows for non-invasive delivery directly to the site of action, enhancing patient compliance and therapeutic efficacy .
Interaction studies have highlighted SKLB1002's specific binding affinity for VEGFR2, showcasing its role as a selective inhibitor within complex biological systems. Research indicates that SKLB1002's inhibition of VEGFR2 leads to a cascade of downstream effects that ultimately result in reduced angiogenic activity. Furthermore, studies have demonstrated minimal cytotoxic effects on normal human cells, indicating a favorable safety profile compared to other anti-angiogenic agents .
Several compounds exhibit similar mechanisms of action to SKLB1002 as VEGFR inhibitors. Here’s a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Aflibercept | Fusion protein inhibiting VEGF | Binds multiple forms of VEGF; used in ocular diseases |
| Sunitinib | Multi-target kinase inhibitor | Targets multiple receptor tyrosine kinases; broader application |
| Sorafenib | Inhibits Raf kinase and VEGFR | Used primarily for renal cell carcinoma; combines anti-angiogenic and cytotoxic effects |
| Pazopanib | Inhibits multiple receptor tyrosine kinases | Effective against various cancers; oral bioavailability |
| Regorafenib | Multi-kinase inhibitor | Targets angiogenesis and tumor growth; used for colorectal cancer |
SKLB1002 stands out due to its specific targeting of VEGFR2 with lower cytotoxicity towards normal cells compared to some other multi-target inhibitors. This specificity could potentially lead to fewer side effects and better therapeutic outcomes in targeted therapies .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2: Shen G, Li Y, Du T, Shi G, Dai L, Chen X, Zheng R, Li W, Su X, Zhang S, Wei Y, Yang S, Deng H. SKLB1002, a novel inhibitor of VEGF receptor 2 signaling, induces vascular normalization to improve systemically administered chemotherapy efficacy. Neoplasma. 2012;59(5):486-93. doi: 10.4149/neo_2012_062. PubMed PMID: 22668017.
3: Zhang S, Cao Z, Tian H, Shen G, Ma Y, Xie H, Liu Y, Zhao C, Deng S, Yang Y, Zheng R, Li W, Zhang N, Liu S, Wang W, Dai L, Shi S, Cheng L, Pan Y, Feng S, Zhao X, Deng H, Yang S, Wei Y. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo. Clin Cancer Res. 2011 Jul 1;17(13):4439-50. doi: 10.1158/1078-0432.CCR-10-3109. Epub 2011 May 27. PubMed PMID: 21622720.








